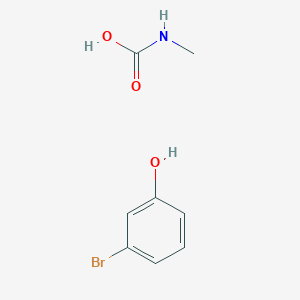

Phenol, 3-bromo-, methylcarbamate

描述

Phenol, 3-bromo-, methylcarbamate (C₈H₈BrNO₂) is a substituted phenyl methylcarbamate characterized by a bromine atom at the 3-position of the phenolic ring and a methylcarbamate group (-O(CO)NHCH₃) at the 1-position. Methylcarbamates are widely used as insecticides and acaricides, functioning as acetylcholinesterase (AChE) inhibitors. The bromine substituent introduces steric bulk and electron-withdrawing effects, which may influence hydrolysis rates, metabolic pathways, and toxicity compared to other methylcarbamates.

属性

IUPAC Name |

3-bromophenol;methylcarbamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO.C2H5NO2/c7-5-2-1-3-6(8)4-5;1-3-2(4)5/h1-4,8H;3H,1H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSOWGHKEAKMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)O.C1=CC(=CC(=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Phenol, 3-bromo-, methylcarbamate is used in various scientific research applications, including:

Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which Phenol, 3-bromo-, methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.

相似化合物的比较

Structural and Physicochemical Properties

The table below highlights key structural and molecular differences between Phenol, 3-bromo-, methylcarbamate and selected analogs:

Key Observations :

- Bromine vs. Alkyl Groups : Bromine’s electronegativity may reduce hydrolysis rates compared to methyl or isopropyl substituents, which are metabolized via hydroxylation or oxidation .

- Thioether vs. Halogen : Methiocarb’s sulfur group stabilizes against oxidative degradation, whereas bromine’s steric effects may hinder enzymatic detoxification .

Metabolic Pathways and Detoxification

Methylcarbamates undergo hydrolysis, hydroxylation, and conjugation in biological systems:

- Hydrolysis: Primary route for carbofuran and m-cumenyl methylcarbamate, yielding phenolic derivatives . Brominated analogs may resist hydrolysis due to electron-withdrawing effects, prolonging AChE inhibition .

- Hydroxylation : Propoxur (2-isopropoxyphenyl methylcarbamate) is hydroxylated at the 5-position, forming polar metabolites . Bromine at the 3-position could redirect hydroxylation to the 4- or 6-position, altering metabolite profiles.

- Conjugation : Resistant mosquito larvae detoxify methylcarbamates via glucuronidation or sulfation . Bromine’s bulk may reduce conjugation efficiency, increasing acute toxicity.

Toxicity and Environmental Impact

Mechanistic Insights :

- Bromine’s electronegativity may enhance AChE binding affinity, increasing acute toxicity compared to alkyl-substituted analogs.

- Methiocarb’s thioether group contributes to prolonged environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。